molecular formula C13H20BNO4 B1531357 (3-(3-Morpholinopropoxy)phenyl)boronic acid CAS No. 2246592-01-6

(3-(3-Morpholinopropoxy)phenyl)boronic acid

Cat. No.: B1531357
CAS No.: 2246592-01-6
M. Wt: 265.12 g/mol
InChI Key: PGTSLZSEOJFCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-Morpholinopropoxy)phenyl)boronic acid (CAS 2246592-01-6) is a specialized aryl boronic acid derivative of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C13H20BNO4 and a molecular weight of 265.11 g/mol, integrates a boronic acid functional group with a morpholine moiety, making it a valuable building block . Boronic acids are widely recognized as crucial intermediates in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules and biaryl structures . In medicinal chemistry, boronic acids have gained significant prominence due to their ability to act as protease inhibitors. They can form reversible complexes with biological diols and hydroxyl groups, enabling them to inhibit enzyme targets such as serine β-lactamases, which can restore the efficacy of β-lactam antibiotics against resistant bacteria . Furthermore, boronic acid-containing compounds have been explored for their application in drug delivery systems and biosensors, leveraging their unique interactions with diols like sialic acid overexpressed on cancer cells . Researchers can utilize this compound as a key intermediate in the development of potential therapeutic agents or as a probe to study molecular recognition processes. Please handle with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and hazard information. This product is intended for laboratory research use only and is not classified as a drug or approved for any form of human or veterinary use.

Properties

IUPAC Name

[3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11,16-17H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTSLZSEOJFCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of (3-(3-Morpholinopropoxy)phenyl)boronic acid generally follows a two-step synthetic approach:

  • Formation of the Intermediate Phenol Ether:
    The reaction of a substituted phenol (such as 3-hydroxyphenyl or 4-methyl-3-hydroxyphenyl derivatives) with 3-chloropropylmorpholine produces the corresponding 3-(3-morpholinopropoxy)phenol intermediate. This step involves nucleophilic substitution where the phenolic oxygen attacks the alkyl chloride under basic conditions, forming an ether linkage.

  • Borylation to Introduce the Boronic Acid Group:
    The phenol intermediate undergoes borylation, typically via Suzuki-Miyaura coupling conditions, using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step converts the aromatic ring into the corresponding boronic acid derivative.

This approach ensures high purity and yield of the final product and is adaptable for scale-up in industrial settings.

Detailed Reaction Conditions

  • Ether Formation:

    • Reagents: 3-chloropropylmorpholine, substituted phenol
    • Base: Commonly potassium carbonate or sodium hydride to deprotonate the phenol
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Temperature: Typically 50–80°C to promote nucleophilic substitution
    • Time: Several hours until completion monitored by TLC or HPLC
  • Borylation (Suzuki-Miyaura Coupling):

    • Reagents: bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)
    • Solvent: Mixtures of dioxane, water, or ethanol
    • Temperature: 80–100°C under inert atmosphere (nitrogen or argon)
    • Time: 6–24 hours depending on scale and catalyst efficiency

Alternative Methods and Advances

  • Flow Chemistry:
    Recent advances include the use of flow chemistry to improve reaction control and suppress side reactions such as protonation or butylation during borylation. Bromine–lithium exchange reactions followed by borylation have been successfully implemented in continuous flow setups to enhance yield and reproducibility.

  • Transmetallation Approaches:
    Transmetallation of aromatic silanes or stannanes with boron halides followed by acidic hydrolysis offers an alternative route to phenylboronic acids, potentially applicable to morpholinopropoxy-substituted phenyl derivatives.

Reaction Analysis and Optimization

Key Reaction Types

Reaction Step Type Reagents/Conditions Outcome
Ether formation Nucleophilic substitution 3-chloropropylmorpholine, base, solvent 3-(3-Morpholinopropoxy)phenol intermediate
Borylation (Suzuki coupling) Palladium-catalyzed cross-coupling bis(pinacolato)diboron, Pd catalyst, base This compound

Purity and Yield Considerations

  • The choice of base and solvent critically affects the ether formation yield; polar aprotic solvents and mild bases favor higher conversion.
  • Palladium catalyst loading and reaction time influence the efficiency of borylation; optimized conditions minimize side products.
  • Flow chemistry can suppress side reactions and improve reproducibility, especially for large-scale synthesis.

Summary of Research Findings and Industrial Relevance

  • The synthesis of this compound is well-established via nucleophilic substitution followed by palladium-catalyzed borylation.
  • Industrial production benefits from process optimization, including continuous flow chemistry for scalability and improved purity.
  • The compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions and has applications in medicinal chemistry, especially as a protease inhibitor and in drug delivery systems.
  • Advances in boron reagent selection and reaction engineering continue to enhance synthetic efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: (3-(3-Morpholinopropoxy)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-(3-Morpholinopropoxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through a dynamic equilibrium, allowing for selective binding and release under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Morpholine-Containing Analogues

(a) (3-Morpholinophenyl)boronic Acid (CAS 863377-22-4)
  • Structure : Morpholine is directly attached to the phenyl ring at the 3-position.
  • Key Differences : Lacks the propoxy spacer present in the target compound.
  • Implications : The absence of the propoxy chain reduces steric bulk and may limit solubility in polar solvents. Similarity score: 0.98 .
(b) (3-Methyl-4-morpholinophenyl)boronic Acid (CAS 1426245-63-7)
  • Structure : Morpholine at the 4-position with a methyl group at the 3-position.
  • Key Differences : Methyl substitution introduces hydrophobicity, while the morpholine’s position alters electronic effects. Similarity score: 0.86 .
(c) 3-(2-Morpholinoethyl)phenylboronic Acid (CAS 1704066-85-2)
  • Structure : Morpholine linked via an ethyl chain to the phenyl ring.
  • Key Differences : Shorter alkyl chain (ethyl vs. propoxy) reduces flexibility and may decrease solubility. Molecular weight: 235.09 g/mol .

Table 1: Morpholine-Containing Analogues

Compound Substituent Molecular Weight Similarity Key Properties
Target Compound 3-Morpholinopropoxy ~277.1* Enhanced solubility, flexible linker
(3-Morpholinophenyl)boronic Acid 3-Morpholino 207.1 0.98 Compact, rigid structure
3-(2-Morpholinoethyl)phenylboronic Acid 2-Morpholinoethyl 235.09 Moderate flexibility, lower solubility

*Estimated based on structural formula.

Alkoxy-Substituted Analogues

(a) p-Propoxyphenylboronic Acid
  • Structure : Propoxy group at the para position.
  • Key Differences : Lacks the morpholine moiety, reducing hydrogen-bonding capacity.
  • Activity : Used as a reference catalyst in amide bond formation, showing moderate efficacy compared to calixarene-boronic acid catalysts .
(b) (Trifluoromethoxy)phenylboronic Acids
  • Structure : Trifluoromethoxy (-OCF₃) substituent.
  • Key Differences: Strong electron-withdrawing effects vs. electron-donating morpholinopropoxy group.
  • Applications : Widely used in introducing trifluoromethoxyphenyl fragments in drug synthesis .

Boronic Acids with Heterocyclic Substituents

(a) 1-Amido-2-triazolylethaneboronic Acid
  • Structure : Triazole ring replaces phenyl in earlier analogues.
  • Activity : Superior β-lactamase inhibition (Ki values comparable to phenyl derivatives but with improved MICs) .
  • Comparison: The morpholinopropoxy group in the target compound may offer similar steric and electronic benefits for enzyme binding.
(b) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Structure: Phenoxy-methyl group with a methoxyethyl chain.
  • Activity : Potent fungal histone deacetylase (HDAC) inhibitor (IC₅₀ = 1 μM) .
  • Implications : The target compound’s morpholine group could similarly enhance target specificity in enzyme inhibition.

Enzyme Inhibition

  • β-Lactamase Inhibition: Phenyl boronic acids with electron-donating groups (e.g., morpholinopropoxy) show promise in binding to catalytic serine residues in β-lactamases, analogous to 3-nitrophenyl and 4-carboxyphenyl boronic acids (IC₅₀ values: 0.1–5 μM) .
  • Tubulin Polymerization : Boronic acid-containing cis-stilbenes inhibit tubulin polymerization (IC₅₀ = 21–22 μM), suggesting structural flexibility in the target compound may enhance similar activity .

Biological Activity

(3-(3-Morpholinopropoxy)phenyl)boronic acid, with the CAS number 2246592-01-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring that is further substituted with a morpholinopropoxy group. This unique structure allows for specific interactions with biological macromolecules, particularly proteins and enzymes.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes. Notably, it has shown potential in inhibiting serine proteases and other enzymes involved in metabolic pathways.

  • Mechanism of Action : The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in drug design for targeting specific diseases.

2. Anticancer Activity

Several studies have evaluated the anticancer properties of this compound, particularly against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against prostate cancer cells (PC-3). At concentrations ranging from 0.5 to 5 µM, the compound reduced cell viability significantly compared to control groups. The viability of cancer cells was reduced to approximately 33% at 5 µM concentration, while healthy cells maintained around 71% viability under similar conditions .

3. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against several bacterial strains.

  • Findings : It demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 7 to 13 mm depending on the concentration used . This suggests potential applications in developing antibacterial agents.

Research Findings Summary

Activity TypeObserved EffectConcentration RangeReference
Enzyme InhibitionSignificant inhibition of serine proteasesNot specified
Anticancer ActivityReduced viability in prostate cancer cells0.5 - 5 µM
Antimicrobial ActivityEffective against E. coli and S. aureusVaries

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting metabolic disorders and cancers.
  • Antibacterial Formulations : Its efficacy against pathogenic bacteria suggests potential use in formulating new antibiotics or antiseptics.
  • Biochemical Research : As a ligand in biochemical assays, it can aid in studying enzyme-substrate interactions.

Q & A

Q. Which analytical methods are most effective for characterizing and quantifying this compound?

  • LC-MS/MS is highly sensitive for detecting trace impurities (e.g., genotoxic boronic acid derivatives) with a limit of quantification (LOQ) <1 ppm, validated per ICH guidelines . NMR (¹H, ¹³C, ¹¹B) confirms structural integrity, with characteristic peaks for the morpholine ring (δ 2.4–3.8 ppm) and boronic acid protons (δ 6–8 ppm). X-ray crystallography resolves steric effects of the morpholino group on boronic acid geometry .

Q. How does the morpholino group influence the compound’s solubility and reactivity in cross-coupling reactions?

  • The morpholine ring enhances water solubility via its polar N-O bond, while the propoxy linker minimizes steric hindrance during Suzuki-Miyaura couplings. Electron-donating effects from morpholine slightly reduce the boronic acid’s electrophilicity, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) for efficient aryl-aryl bond formation .

Q. What precautions are necessary to prevent protodeboronation during synthesis or storage?

  • Protodeboronation is minimized by avoiding acidic conditions (pH <5) and high temperatures (>80°C). Storage under inert atmosphere (N₂/Ar) at 4°C in anhydrous solvents (e.g., THF) stabilizes the boronic acid .

Advanced Research Questions

Q. How can computational modeling predict the mutagenic potential of this compound?

  • Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites prone to DNA adduct formation. In silico tools (e.g., Derek Nexus) screen for structural alerts (e.g., boronic acid’s potential to form reactive intermediates). Experimental validation via Ames testing is recommended if computational results indicate risk .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different Pd-based systems?

  • Catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) affects oxidative addition rates due to ligand steric/electronic effects. For example, bulky ligands hinder coordination of the morpholino group, while electron-rich ligands accelerate transmetallation. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots correlate substituent effects with reaction rates .

Q. How can derivatives of this compound be designed to enhance tubulin polymerization inhibition?

  • Structural analogs with para-substituted boronic acids (e.g., 13c in ) show improved IC₅₀ values (0.48–2.1 μM) by mimicking combretastatin A-4’s binding to β-tubulin. Introducing electron-withdrawing groups (e.g., F, Cl) at the 4-position enhances apoptosis induction, validated via FACScan analysis of Jurkat cells .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?

  • Design of Experiments (DoE) optimizes reaction parameters (temperature, solvent ratio) to suppress byproducts like dehalogenated or dimerized species. Quality-by-Design (QbD) frameworks enforce strict control over raw materials (e.g., morpholinopropyl bromide purity >99%) and process intermediates .

Q. How does the compound’s supramolecular assembly affect its biological activity?

  • The boronic acid forms reversible diol-borate complexes with glycoproteins on cell surfaces, enhancing cellular uptake. Co-crystallization studies reveal π-π stacking between phenyl rings and hydrogen bonding with morpholine oxygen, which stabilizes interactions with biological targets .

Q. What role does the compound play in fluorescent sensing applications?

  • Functionalized carbon dots (C-dots) incorporating boronic acid selectively quench fluorescence upon glucose binding (detection range: 9–900 μM). The morpholino group improves dispersibility in aqueous media, while the boronic acid’s Lewis acidity facilitates sugar recognition .

Methodological Guidelines

  • Experimental Design : Use orthogonal analytical methods (e.g., LC-MS + NMR) to validate purity .
  • Data Contradiction Analysis : Cross-reference computational predictions (e.g., DFT) with empirical toxicity assays to resolve false positives .
  • Reaction Optimization : Screen Pd catalysts and bases systematically using high-throughput platforms to account for steric effects from the morpholino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(3-Morpholinopropoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-(3-Morpholinopropoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.